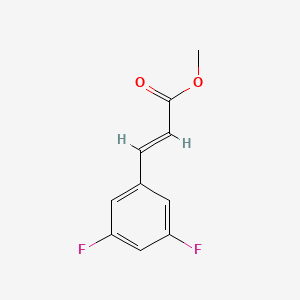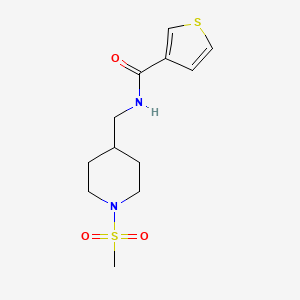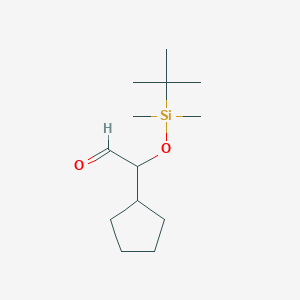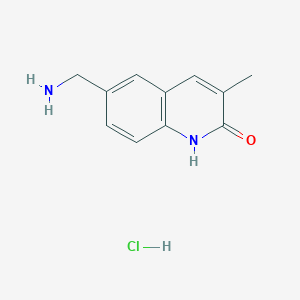![molecular formula C17H19N5O2 B2545880 1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844834-56-6](/img/structure/B2545880.png)
1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a synthetic nucleoside analog that falls within the broader class of purine derivatives. These compounds are of significant interest due to their potential biological activities and their structural resemblance to naturally occurring nucleotides.
Synthesis Analysis
The synthesis of related purine derivatives has been explored in various studies. For instance, the synthesis of trimethylsilyl derivatives of purines has been achieved by treating the purine bases with trimethylchlorosilane-triethylamine or hexamethyldisilazane, as reported in the study of synthetic nucleosides . Another study describes the intramolecular alkylation of certain purine derivatives to obtain compounds with a 4-phenyl group, which is structurally similar to the 9-phenyl group in the compound of interest . These methods highlight the versatility and reactivity of purine bases in forming various substituted derivatives, including the target compound.
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by the presence of aromatic ring systems, as evidenced by infrared investigation . The specific arrangement of substituents around the purine core influences the overall molecular geometry and, consequently, the chemical and biological properties of these compounds.
Chemical Reactions Analysis
Purine derivatives undergo a range of chemical reactions, which are essential for the synthesis of complex molecules. For example, the formation of pyrido[3,4-d]pyrimidine ring systems from reactions involving trimethylpyrimidine dione and primary amines has been documented . These reactions often involve intermediate steps, such as hydrogen shifts and cycloadditions, followed by dehydration to yield the final product. Such reactions are indicative of the reactivity patterns that might be expected for the synthesis of this compound.
Physical and Chemical Properties Analysis
The physical properties of purine derivatives, such as solubility and melting points, are influenced by the nature of the substituents on the purine ring. The trimethylsilyl derivatives of purines, for example, have been shown to possess distinct physical properties . While the exact properties of this compound are not detailed in the provided papers, it can be inferred that the introduction of methyl and phenyl groups would affect its solubility, stability, and reactivity.
科学的研究の応用
Purine and Pyrimidine Derivatives as Enzyme Inhibitors
Purine-utilizing enzymes (PUEs) are integral in the catabolism of nitrogen-containing bases, such as purines and pyrimidines, and play a pivotal role in managing diseases like malaria, cancer, and autoimmune disorders. Heterocyclic compounds acting as PUE inhibitors showcase broad-spectrum medicinal activities. The drug design for purine and pyrimidine antimetabolites relies on structural mimicry of existing compounds, aiming for minor structural adjustments without altering the pharmacophore's core structure. This balance between empirical and rational approaches in designing PUE inhibitors is crucial for developing new drugs with minimized adverse effects (Chauhan & Kumar, 2015).
Tautomeric Equilibria and Molecular Interactions
The tautomeric equilibria of purine and pyrimidine bases, essential for DNA and RNA structures, can shift due to environmental interactions. Studies on the biologically significant nucleic acid bases and related model compounds have shown that such interactions can significantly impact the stability of tautomeric forms. This understanding is vital for exploring the biological significance and potential mutation implications due to tautomeric shifts (Person et al., 1989).
Pyrimidine Metabolism in Cancer
Pyrimidine metabolism plays a non-proliferative role in cancer, affecting differentiation in various cancers and maintaining a mesenchymal-like state in tumors like triple-negative breast cancer. Understanding pyrimidine metabolism's role beyond cell growth opens new avenues for therapeutic interventions targeting pyrimidine catabolism and its effects on cancer progression and metastasis (Siddiqui & Ceppi, 2020).
Anti-inflammatory Activities of Pyrimidines
Pyrimidine derivatives are known for their anti-inflammatory properties, attributed to their inhibitory effects on key inflammatory mediators. The synthesis, structure-activity relationships (SARs), and potential for developing new anti-inflammatory agents based on pyrimidine derivatives have been extensively reviewed, highlighting the pharmacological significance of this class of compounds (Rashid et al., 2021).
Therapeutic Applications of P2 Receptor Antagonists
Purines and pyrimidines act on P1 and P2 purinergic receptors, with P2 receptors being crucial therapeutic targets for disorders such as pain, cancer, and inflammation. Despite the challenges in clinical application, research continues to explore specific antagonist molecules for P2 receptor subtypes, demonstrating the ongoing interest in purinergic therapy (Ferreira et al., 2019).
特性
IUPAC Name |
1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-11-9-21(12-7-5-4-6-8-12)16-18-14-13(22(16)10-11)15(23)20(3)17(24)19(14)2/h4-8,11H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUJIHWFKRUQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2545800.png)


amino}-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2545804.png)


![N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide](/img/structure/B2545810.png)
![2-{[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2545811.png)
![2,4-dichloro-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2545815.png)
![N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2545817.png)
